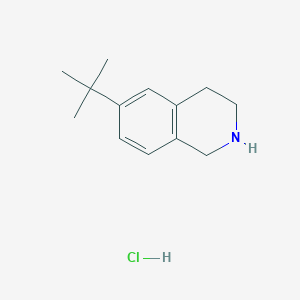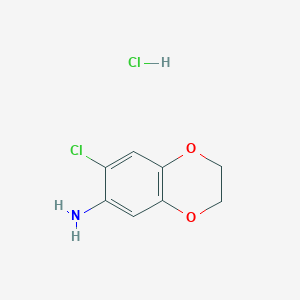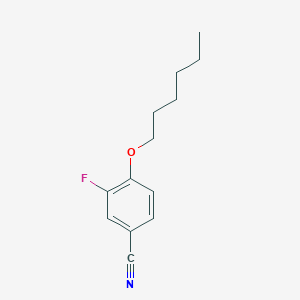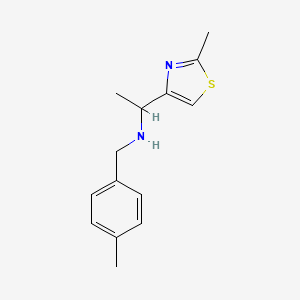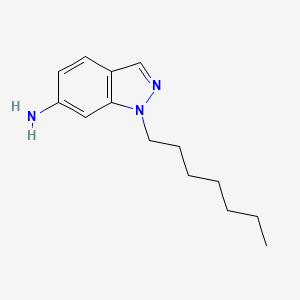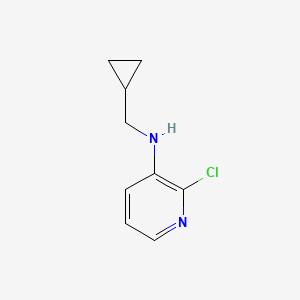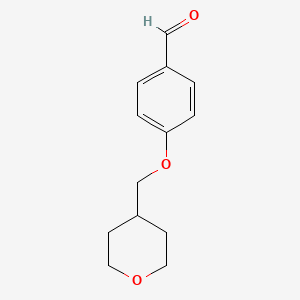
4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde is C13H16O3 . It has a molecular weight of 220.268 .Physical And Chemical Properties Analysis
4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde has a density of 1.1±0.1 g/cm3 . It has a boiling point of 356.0±37.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.1±3.0 kJ/mol .Aplicaciones Científicas De Investigación
-
Ultrasound-assisted multicomponent synthesis of 4H-pyrans
- Field : Organic Chemistry
- Application : This process involves the synthesis of new highly substituted 4H-pyran derivatives .
- Method : The synthesis is performed in pure water with only a 20 mol% of catalyst loading. The operational methodology is extremely simple, with short reaction times and a clean procedure .
- Results : The 4H-pyran derivatives behave preferably as minor groove binders over major groove or intercalators. The binding constants range from 1.53 × 104 M−1 to 2.05 × 106 M−1 .
-
Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application : The 2H-pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
- Method : The synthesis of 2H-Pyrans has been achieved through various methods, including the use of ionic liquids, heterogeneous catalysts, polyethylene glycol (PEG), magnetic nanoparticles, MOFs, and sophisticated organocatalysts .
- Results : The synthesis of 2H-Pyrans has led to the creation of stable molecules with a broad spectrum of biological activities .
-
Multisubstituted 4H-pyran derivatives synthesis
- Field : Organic Chemistry
- Application : The synthesis of multi-substituted 4H-pyran derivatives using the Baylis–Hillman chemistry approach .
- Method : The specific method of synthesis is not detailed in the source .
- Results : The synthesized 4H-pyran derivatives were further evaluated for their biological activities .
Safety And Hazards
The safety data sheet for a similar compound, 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid, indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
4-(oxan-4-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-9-11-1-3-13(4-2-11)16-10-12-5-7-15-8-6-12/h1-4,9,12H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPNXAROCAYRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



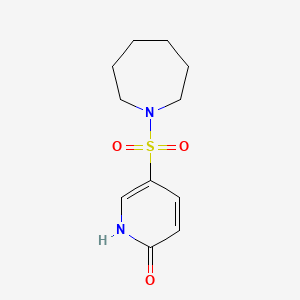
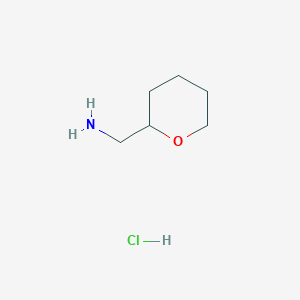
![2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone](/img/structure/B1386427.png)
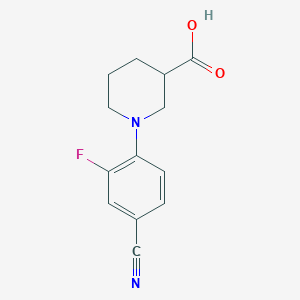
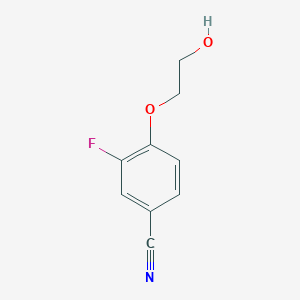
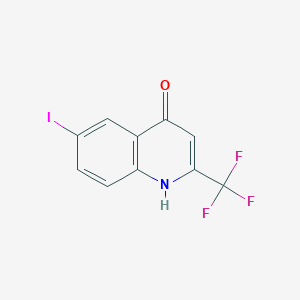
![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol](/img/structure/B1386433.png)

